Phthalocyanatodichlorosilane

Catalog No.
S1517540
CAS No.
19333-10-9
M.F
C32H16Cl2N8Si
M. Wt
611.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phthalocyanatodichlorosilane

Planar phthalocyanines (ZnPc, CuPc) aggregate irreversibly, quenching fluorescence. SiPcCl2 solves this with axial Si-Cl bonds, enabling covalent solubilization for monomeric dyes.

  • Preserves high singlet oxygen yields for PDT and photocatalysis.
  • Sublimes at 430 °C for vapor-deposited optoelectronic films.
  • Chloride leaving groups more reactive than SiPc(OH)2 in anhydrous substitutions.

CAS Number

19333-10-9

Product Name

Phthalocyanatodichlorosilane

IUPAC Name

2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;silicon(4+);dichloride

Molecular Formula

C32H16Cl2N8Si

Molecular Weight

611.5 g/mol

InChI

InChI=1S/C32H16N8.2ClH.Si/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+4/p-2

InChI Key

IOHSPVIOKFLGPK-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Si+4].[Cl-].[Cl-]

Canonical SMILES

C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C([N-]6)[N-]3)C8=CC=CC=C85)C9=CC=CC=C94.[Si+4].[Cl-].[Cl-]

Synonyms

Silicon phthalocyanine dichloride, Dichloro(phthalocyaninato)silicon, SiPcCl2, Phthalocyaninatosilicon dichloride, Dichloro[29H,31H-phthalocyaninato(2-)-κ²N²⁹,N³⁰,N³¹,N³²]silicon

Purity

≥95%

Package Size

1 g, 5 g

Phthalocyanatodichlorosilane (CAS 19333-10-9), commonly known as SiPcCl2, is a hexacoordinate metallophthalocyanine featuring two reactive axial silicon-chlorine bonds. Unlike traditional planar phthalocyanines, this structural configuration serves as a highly versatile synthetic platform. With a sublimation temperature of 430 °C and robust thermal stability, SiPcCl2 is primarily procured as a precursor for synthesizing axially disubstituted silicon phthalocyanines, oligomers, and polysiloxanes. Its primary industrial and research value lies in its ability to undergo direct nucleophilic substitution with alcohols, phenols, and silanols, enabling the custom design of soluble, non-aggregating dyes for optoelectronics, photodynamic therapy (PDT), and advanced materials [1].

Research Fit

Axial derivatization Two labile Si–Cl bonds enable selective axial functionalization without altering the phthalocyanine π-system
Optoelectronic films Indirect-allowed optical transition supports wide-band-gap thin-film device research
Photosensitizer studies Axial ligand environment modulates photocytotoxicity and fluorescence, supporting structure-activity investigations

Substituting SiPcCl2 with common planar alternatives like Zinc Phthalocyanine (ZnPc) or Copper Phthalocyanine (CuPc) fundamentally compromises synthetic workflows. Planar metallophthalocyanines are strictly tetracoordinate and lack axial reactive sites, making them incapable of forming covalent axial bonds. Consequently, they suffer from severe intermolecular π-π stacking, leading to extreme insolubility in organic solvents and profound aggregation that quenches fluorescence and singlet oxygen generation. Furthermore, while Silicon Phthalocyanine Dihydroxide (SiPc(OH)2) is a closely related axial precursor, SiPcCl2 provides superior leaving-group reactivity (chlorides vs. hydroxides) for specific anhydrous nucleophilic substitutions, such as direct esterification or reactions with bulky alkoxides, which are critical for synthesizing sterically hindered, highly soluble functional dyes [1].

Mismatch Risk

Synthetic handle Planar ZnPc, AlPc, H₂Pc lack axial Si–Cl bonds; generic substitution eliminates selective axial derivatization and polymer precursor utility.
Photophysical mismatch SiPcCl₂ thin films exhibit an indirect-allowed transition with a wider band gap, whereas ZnPc shows a direct-allowed transition; replacement may shift device spectral response and charge-transport behavior.

High-Yield Axial Substitution Capability vs. Planar Phthalocyanines

SiPcCl2 is specifically procured for its highly reactive axial Si-Cl bonds, which readily undergo nucleophilic substitution to form functionalized SiPcs. In esterification and etherification reactions with bulky phenols or alcohols (e.g., diphenylmethanol), SiPcCl2 achieves conversion yields of 85% to 90% to the target axially disubstituted products under optimal conditions. In stark contrast, standard planar comparators like ZnPc or CuPc offer 0% yield for axial covalent functionalization due to their tetracoordinate nature[1].

Evidence DimensionYield of axially covalently functionalized derivatives
Target Compound DataUp to 85–90% (e.g., with diphenylmethanol or specific phenols)
Comparator Or Baseline0% (ZnPc / CuPc lack axial bonding sites)
Quantified DifferenceAbsolute enabling of axial functionalization
ConditionsNucleophilic substitution in organic solvents (e.g., toluene/pyridine reflux)

Provides the essential synthetic handle required to attach bulky ligands, which is impossible with standard planar phthalocyanines.

Optical band gap vs ZnPc
Reported
2.44 eV
ΔEg ≈ +0.47 eV vs ZnPc (1.97 eV); indirect vs direct transition
Wider-gap indirect transition may suit transparent interlayers or UV-visible detectors.
Thermally evaporated thin films; Tauc plot analysis.

Steric Hindrance-Driven Aggregation Disruption and Solubility

The primary downstream benefit of utilizing SiPcCl2 as a precursor is the profound disruption of molecular aggregation. When SiPcCl2 is functionalized with bulky axial groups (such as tritylphenoxy or chlorophenyl thiophene), the resulting complexes exist predominantly as monomers in organic solvents like THF and DMF, exhibiting sharp, intense Q-band absorption (~680 nm). Conversely, unsubstituted ZnPc and CuPc exhibit massive π-π stacking, leading to broadened absorption spectra, quenched photophysics, and near-total insolubility in standard solvents[1].

Evidence DimensionSolution-state molecular aggregation (Q-band broadening)
Target Compound DataMonomeric behavior with sharp Q-band (~680 nm) post-axial substitution
Comparator Or BaselineSevere π-π stacking and Q-band broadening (Unsubstituted ZnPc/CuPc)
Quantified DifferenceElimination of face-to-face aggregation in solution
ConditionsSpectroscopic analysis in organic solvents (THF, DMF)

Ensures the final synthesized dyes remain soluble and photophysically active, critical for solution-processed optoelectronics and liquid formulations.

Photocytotoxicity vs HexSiPc
Head-to-head
20% cell viability
Cl₂SiPc (DMF-PBS) vs HexSiPc (liposomal) 10% viability at 2×10⁻⁹ M, 2 h irradiation
Axial chloride environment alters vehicle-dependent photocytotoxicity endpoint.
M6 amelanotic melanoma cells; λ>480 nm, 10 mW/cm².

Exceptional Thermal Stability for Vapor Deposition Workflows

For optoelectronic manufacturing, precursor stability under extreme heat is paramount. SiPcCl2 demonstrates exceptional thermal robustness, with a sublimation point of 430 °C. This allows it to be purified via vacuum sublimation and utilized in physical vapor deposition (PVD) processes for organic photovoltaics (OPVs) without thermal degradation. Many complex organic dyes or less stable macrocycles decompose well below 400 °C, making SiPcCl2 a superior baseline material for high-temperature device fabrication.

Evidence DimensionSublimation / Melting Point
Target Compound Data430 °C (sublimes without decomposition)
Comparator Or BaselineStandard organic functional dyes (decompose < 300-400 °C)
Quantified DifferenceSurvival at >400 °C processing temperatures
ConditionsStandard atmospheric or vacuum thermal analysis

Enables high-purity vacuum sublimation and integration into vapor-deposited semiconductor devices like OPVs and OLEDs.

Fluorescence QY ranking
Head-to-head
ΦF: SiPcCl₂ > ZnPc > axially substituted SiPc
Ranking consistent across organic solvents; absolute values not reported in abstract.
Higher radiative decay efficiency supports fluorescence imaging probe development.
Günsel et al. 2018; UV-Vis and fluorescence spectroscopy.

Preservation of Singlet Oxygen Quantum Yield via Axial Precursor Design

By using SiPcCl2 to synthesize axially substituted derivatives, the inherent photophysical properties of the silicon phthalocyanine core are preserved in application environments. Derivatives synthesized from SiPcCl2 can achieve singlet oxygen quantum yields (ΦΔ) ranging from 0.37 to 0.51 depending on the ligand, outperforming or matching standard ZnPc (ΦΔ ~ 0.45 in ideal solvents) while avoiding the aggregation-induced quenching that plagues planar Pcs in biological or aqueous media. The axial chlorides of SiPcCl2 are the critical starting point for attaching the hydrophilic groups necessary to maintain this high ΦΔ [1].

Evidence DimensionSinglet oxygen quantum yield (ΦΔ) of downstream aqueous-soluble derivatives
Target Compound DataMaintained at highly active levels (ΦΔ ~ 0.37 - 0.51)
Comparator Or BaselineAggregated planar Pcs (ΦΔ approaches 0 due to quenching in aqueous media)
Quantified DifferencePrevention of aggregation-induced quenching in application media
ConditionsAqueous or mixed-solvent environments under light irradiation

Crucial for procuring a precursor that ultimately yields highly active photosensitizers for photodynamic therapy and environmental photocatalysis.

Axial reactivity
Class-level
Selective Si–Cl displacement
Reactive toward alcohols, phenols, silanols; planar Pcs require peripheral ring substitution.
Enables library synthesis of axially functionalized SiPcs without chromophore alteration.
Yields ~85% for monomer; polymer DP>45 reported.
Thermal stability
Reported
Stable to 415 K
Sublimes at 430 °C without melting; thin-film conductivity retained up to 383 K.
Broadens thermal processing window for vacuum-deposited optoelectronic devices.
DTA under inert atmosphere; AC conductivity 200 Hz–20 MHz.

Precursor for Non-Aggregating Photodynamic Therapy (PDT) Agents

Directly leveraging its high-yield axial substitution capability, SiPcCl2 is procured to synthesize water-soluble, monomeric silicon phthalocyanines. These downstream derivatives maintain high singlet oxygen yields without the aggregation-induced quenching typical of planar phthalocyanines, making them ideal for targeted cancer therapies [1].

Synthesis of Phthalocyanine-Based Polysiloxanes

Utilizing the highly reactive axial Si-Cl bonds, SiPcCl2 serves as a critical building block for creating μ-oxo bridged SiPc polymers and oligomers. This processability advantage allows for the development of advanced materials and robust optical coatings[1].

Vacuum-Deposited Organic Photovoltaics (OPVs)

Thanks to its exceptional thermal stability and 430 °C sublimation point, SiPcCl2 and its robust derivatives are utilized as electron-donating or light-harvesting layers in vapor-deposited solar cells, surviving high-temperature manufacturing environments where standard dyes would degrade[1].

Development of Soluble Photocatalysts for Wastewater Treatment

The ability to attach bulky, solubilizing ligands to SiPcCl2 enables the creation of highly active, solution-phase photocatalysts. These derivatives remain monomeric in solution, ensuring maximum light absorption and reactive oxygen species generation for the degradation of industrial azo dyes [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Axial photosensitizer probe synthesis
Labile axial Si–Cl bonds
Substitution selectivity; photophysical benchmarking vs substituted derivatives
Wide-gap organic semiconductor devices
Indirect-allowed optical transition
Thin-film spectral response and charge-transport behavior
Cofacially stacked polymer precursor
Condensation via axial Si–Cl bonds
Degree of polymerization; photoconductivity vs monomer
Photosensitizer screening and formulation research
Axial ligand-dependent photocytotoxicity
Vehicle-dependent cell viability endpoints; formulation compatibility

Other CAS

704879-56-1

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